4-Hydroxy-7-methoxy-6-quinolyl Acetate

Description

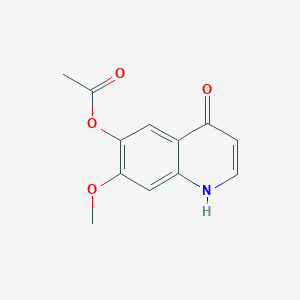

4-Hydroxy-7-methoxy-6-quinolyl acetate is a quinoline-derived compound characterized by a hydroxyl group at position 4, a methoxy group at position 7, and an acetate ester at position 6 of the quinoline core. Quinoline derivatives are heterocyclic aromatic compounds with a nitrogen atom at position 1, making them structurally analogous to naphthalene but with distinct electronic properties due to the heteroatom. The acetate group at position 6 introduces ester functionality, which may influence solubility, stability, and reactivity compared to hydroxyl or methoxy substituents.

Properties

Molecular Formula |

C12H11NO4 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

(7-methoxy-4-oxo-1H-quinolin-6-yl) acetate |

InChI |

InChI=1S/C12H11NO4/c1-7(14)17-12-5-8-9(6-11(12)16-2)13-4-3-10(8)15/h3-6H,1-2H3,(H,13,15) |

InChI Key |

WVIGEWQUXADQCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=O)C=CN2)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-7-methoxy-6-quinolyl acetate has been investigated for its anticancer properties . Studies have shown that it exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| MDA-MB231 | 15 | Significant growth inhibition | |

| HeLa | 10 | Induction of apoptosis | |

| Colon Cancer | 12 | Reduced tumor size in vivo |

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties , particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.

Drug Development

The compound is being explored for its potential as a lead compound in drug development due to its ability to penetrate biological membranes and interact with cellular targets. Its derivatives have shown enhanced activity as β-adrenergic receptor blockers, making them candidates for cardiovascular therapies .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain modifications to the structure significantly increased potency against breast cancer cells compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against a panel of bacterial strains. The results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant pathogens .

Chemical Reactions Analysis

Condensation Reactions

The compound participates in aldehyde/ketone condensation reactions , forming complex molecular architectures. These reactions typically occur under mild acidic or basic conditions, leveraging the nucleophilic hydroxyl group at position 4.

Example Reaction Pathway :

-

Reactants : 4-Hydroxy-7-methoxy-6-quinolyl acetate + Aldehyde (e.g., benzaldehyde)

-

Conditions : Acid catalysis (e.g., H₂SO₄), 60–80°C, 6–8 hours .

-

Product : Quinoline-fused heterocyclic derivatives (e.g., Knoevenagel adducts).

-

Key Observation : The methoxy group at position 7 stabilizes the aromatic system, reducing side reactions.

Ester Hydrolysis

The acetate group undergoes acid- or base-catalyzed hydrolysis to yield 4-hydroxy-7-methoxy-6-quinolinol.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions favor protonation of the leaving group, accelerating hydrolysis .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, the compound undergoes ring modifications and functional group interconversions :

-

Reactants : this compound + H₂SO₄/AcOH

-

Products : Diacetate derivatives (e.g., 1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline-2,3-diyl diacetate) .

-

Yield : 11–30%, depending on reaction time and stoichiometry .

Key Data :

-

¹H NMR Confirmation : Peaks at δ 7.13–7.05 (m, 2H) and δ 6.61 (td, J = 7.4 Hz) confirm diacetate formation .

-

Side Reactions : Competing pathways may lead to erythro and threo diastereomers .

Mannich and Knoevenagel Reactions

The compound’s active methylene group enables Mannich aminomethylation and Knoevenagel condensation :

Mannich Reaction :

-

Reactants : this compound + Formaldehyde + Piperidine

-

Product : Aminomethylated derivatives (e.g., compound 9 in Source 4).

Knoevenagel Condensation :

-

Reactants : Compound + Benzaldehyde

-

Product : 3-Phenyl acrylate derivatives (e.g., methyl 4-hydroxyquinoline-3-phenyl acrylate) .

Oxidation and Reduction

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Hydroxy-7-methoxy-6-quinolyl acetate with structurally related quinoline and quinazoline derivatives, focusing on substituent positions, functional groups, and physicochemical properties:

Key Observations:

Core Structure Differences: Quinoline (one N atom) vs. Quinazoline/Quinazolinone (two N atoms): Quinazolines are more planar and may exhibit stronger intermolecular interactions, influencing crystallinity or binding affinity . Ester vs.

Substituent Position Effects: Methoxy and hydroxy groups at positions 6 and 7 alter electronic distribution. For example, 7-methoxy substitution in quinolines is associated with fluorescence properties, while hydroxyl groups can participate in hydrogen bonding .

Reactivity: The acetate ester in this compound is susceptible to hydrolysis under acidic or basic conditions, unlike methoxy or chloro groups, which are more stable. This property could be leveraged for prodrug design .

Research Findings and Data Gaps

- Biological Activity: Quinoline derivatives with hydroxy and methoxy groups are often explored for antimicrobial or anticancer activity. The combination of 4-hydroxy and 7-methoxy substituents may synergize with the acetate group to enhance bioactivity, though specific studies are needed .

Preparation Methods

Conventional Cyclization-Based Synthesis

Traditional methods for synthesizing quinoline derivatives often involve cyclization reactions using intermediates such as 3,4-dimethoxyaniline. These routes typically require multiple steps, including:

-

Condensation : Reacting 3,4-dimethoxyaniline with malonate esters under acidic conditions.

-

Cyclization : Employing high-boiling solvents like diphenyl ether to facilitate ring closure.

-

Acetylation : Introducing acetyl groups via acetic anhydride or acetyl chloride.

However, these methods historically suffered from low yields (50–60%) due to side reactions and inefficient purification.

Patent-Optimized Large-Scale Synthesis (CN111440118A)

A 2020 patent (CN111440118A) introduced a streamlined process that improves yield to 85–90% through meticulous parameter control. Key steps include:

Stepwise Reaction Protocol

-

Initial Mixing :

-

Reflux and Aminolysis :

-

Intermediate Purification (BA-1) :

-

Cyclization and Final Product Isolation :

Reaction Optimization and Critical Parameters

Temperature and Time Dependence

-

Cyclization Efficiency : Heating diphenyl ether to 170–180°C before adding BA-1 prevents premature decomposition. Maintaining this range for 2–3 hours ensures complete ring closure.

-

Aminolysis Control : Restricting the 3,4-dimethoxyaniline addition phase to ≤1.5 hours reduces dimerization byproducts.

Solvent Recycling and Cost Reduction

-

The patent method recycles trimethyl orthoformate, cutting raw material costs by 20–25% compared to traditional routes.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98.5% | USP <621> |

| Residual Solvents | ≤0.1% (dichloromethane) | GC-FID |

| Moisture Content | ≤1.0% | Karl Fischer Titration |

Industrial Scalability and Equipment Design

Reactor Configuration

Throughput and Yield

| Batch Size (BA-1) | Diphenyl Ether Used | Final Product Yield |

|---|---|---|

| 200 kg | 650 kg | 180–185 kg |

Comparative Analysis of Quinoline Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-7-methoxy-6-quinolyl Acetate, and how can purity be validated?

- Methodology :

- Synthesis : Start with functionalized quinoline precursors. For example, acetylate the hydroxyl group using acetic anhydride under controlled basic conditions (e.g., pyridine) to avoid over-acetylation. Monitor reaction progress via TLC.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water system) to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using H/C NMR. Compare spectral data with structurally similar compounds (e.g., quinoline derivatives with methoxy and acetate groups) to assign peaks .

Q. How can researchers characterize the crystalline structure of this compound?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol).

- X-ray Diffraction : Collect diffraction data using a synchrotron or in-house diffractometer. Refine the structure using SHELXL (for small molecules) to resolve bond lengths, angles, and intermolecular interactions. Validate hydrogen bonding patterns and molecular packing .

Q. What spectroscopic techniques are most effective for confirming the molecular identity of this compound?

- Methodology :

- NMR : Use H NMR (in DMSO-d) to identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acetate methyl protons (δ ~2.1 ppm).

- FT-IR : Look for carbonyl stretching (C=O, ~1740 cm) and hydroxyl vibrations (if free -OH groups remain, ~3200–3500 cm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] signal). Cross-reference with PubChem data for analogous compounds .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological targets of this compound?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Validate with molecular dynamics simulations to assess binding stability.

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data (e.g., hydrolysis rates under acidic/basic conditions) .

Q. What experimental designs address contradictions between in vitro and in vivo bioactivity data?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma stability, metabolite formation (via LC-MS), and tissue distribution in animal models.

- Dose-Response Studies : Use staggered dosing to differentiate acute vs. chronic effects. Include controls for metabolic interference (e.g., CYP450 inhibitors).

- Statistical Resolution : Apply longitudinal mixed-effects models to account for variability in biological systems. Reference studies on presenteeism research for temporal analysis frameworks .

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

- Methodology :

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and IR to resolve ambiguous signals (e.g., overlapping proton environments).

- Isotopic Labeling : Synthesize C-labeled acetate groups to track carbonyl carbon signals in C NMR.

- Collaborative Databases : Submit raw data to open-access repositories (e.g., CCDC for crystallography) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.